molecular formula C13H20N4OS B4929294 4-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]thiomorpholine

4-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]thiomorpholine

Cat. No. B4929294
M. Wt: 280.39 g/mol
InChI Key: MRQTWSWUKOFWPX-UHFFFAOYSA-N
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Description

4-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]thiomorpholine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Scientific Research Applications

4-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]thiomorpholine has various scientific research applications. It has been studied as a potential anticancer agent due to its ability to inhibit cancer cell growth. It has also been studied as a potential drug candidate for the treatment of Alzheimer's disease due to its ability to inhibit the formation of amyloid-beta peptides. Additionally, this compound has been studied for its potential use in the development of new materials, such as polymers.

Mechanism of Action

The mechanism of action of 4-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]thiomorpholine is not fully understood. However, studies have shown that it inhibits the activity of specific enzymes, such as cathepsin B and beta-secretase, which are involved in cancer cell growth and the formation of amyloid-beta peptides, respectively. This inhibition leads to the suppression of cancer cell growth and the reduction of amyloid-beta peptide formation.
Biochemical and Physiological Effects:
Studies have shown that 4-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]thiomorpholine has various biochemical and physiological effects. It has been shown to inhibit the activity of cathepsin B and beta-secretase, as mentioned earlier. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to reduce the formation of reactive oxygen species, which are involved in the development of various diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 4-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]thiomorpholine in lab experiments is its ability to inhibit specific enzymes, which can be useful in studying various diseases. Additionally, this compound has been shown to have low toxicity in vitro, which makes it a potential drug candidate. However, one limitation of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are various future directions for the study of 4-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]thiomorpholine. One potential direction is the further investigation of its potential use as an anticancer agent. Additionally, this compound could be studied further for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. Finally, the development of new materials, such as polymers, using this compound could also be explored further.
Conclusion:
In conclusion, 4-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]thiomorpholine is a chemical compound that has various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound could lead to the development of new drugs and materials with potential therapeutic applications.

Synthesis Methods

The synthesis of 4-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]thiomorpholine involves the reaction of cyclohexyl isocyanate with 4-mercapto-N-(2-hydroxyethyl)thiomorpholine in the presence of copper (I) iodide and sodium ascorbate. This reaction results in the formation of the desired compound with a yield of 83%. The purity of the compound can be further improved by recrystallization.

properties

IUPAC Name

(1-cyclohexyltriazol-4-yl)-thiomorpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4OS/c18-13(16-6-8-19-9-7-16)12-10-17(15-14-12)11-4-2-1-3-5-11/h10-11H,1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRQTWSWUKOFWPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C=C(N=N2)C(=O)N3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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